4-((((9H-芴-9-基)甲氧基)羰基)(甲基)氨基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

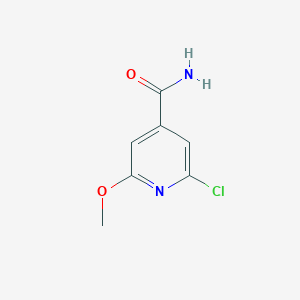

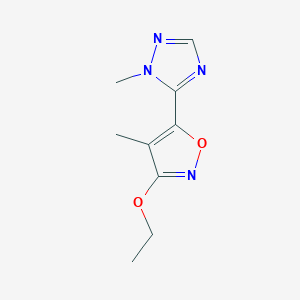

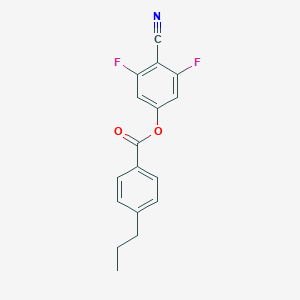

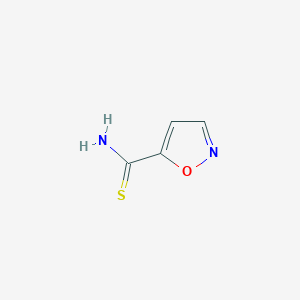

The compound is a derivative of benzoic acid, with a fluorenylmethoxycarbonyl (Fmoc) group and a methylamino group attached . The Fmoc group is a common protecting group used in peptide synthesis.

Synthesis Analysis

The synthesis of similar compounds typically involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis

The molecular structure of similar compounds consists of a fluorenyl group (a polycyclic aromatic compound), a methoxy group (an ether), a carbonyl group (a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O), and an amino group (containing a basic nitrogen atom with a lone pair: -NH2) .Chemical Reactions Analysis

The chemical reactions involving similar compounds usually involve the removal of the Fmoc protecting group, which can be achieved under mildly basic conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds show that they are typically solid at room temperature . The exact properties such as melting point, boiling point, solubility, etc., would depend on the specific compound and its purity .科学研究应用

Chromatography and Mass Spectrometry

Fmoc-4-methylaminobenzoic acid could potentially be used in chromatography or mass spectrometry applications . These techniques are commonly used in analytical chemistry to separate, identify, and quantify each component in a mixture. The compound could be used as a standard or a marker in these applications.

Hydrogel Construction

Fmoc-functionalized amino acids, such as Fmoc-4-methylaminobenzoic acid, have been used to construct hydrogels . Hydrogels have a wide range of applications, including drug delivery systems, tissue engineering scaffolds, and contact lenses.

pH-Controlled Gelation

An additional Fmoc moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation . This means the compound can form gels in both water and organic solvents at different pH values, which is significant among gelators. This property could be exploited in various applications, such as environmental remediation or controlled drug release.

High Thermal Stability

The hydrogels formed by Fmoc-functionalized amino acids exhibit high thermal stability, even at low concentrations . This could be beneficial in applications that require stability under high-temperature conditions.

Dye Removal Properties

The gels formed by Fmoc-functionalized amino acids have been shown to have dye removal properties . This suggests potential applications in wastewater treatment or other environmental remediation efforts.

Drug Carrier

The gels formed by Fmoc-functionalized amino acids could potentially be used as drug carriers . The ability to form gels at different pH values could be used to achieve controlled drug release in specific areas of the body.

作用机制

Target of Action

Fmoc-4-methylaminobenzoic acid, also known as 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid, is a biochemical used in proteomics research

Mode of Action

It’s worth noting that fluorenylmethyloxycarbonyl (fmoc) conjugated amino acids, such as fmoc-phenylalanine (fmoc-f), have been discovered to have antimicrobial properties specific to gram-positive bacteria . Their weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane .

Biochemical Pathways

Fmoc conjugated amino acids have been found to exhibit antimicrobial properties , suggesting they may interact with biochemical pathways related to bacterial growth and survival.

Result of Action

Fmoc conjugated amino acids have been found to exhibit antimicrobial properties , suggesting that they may inhibit bacterial growth and survival.

安全和危害

属性

IUPAC Name |

4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c1-24(16-12-10-15(11-13-16)22(25)26)23(27)28-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21H,14H2,1H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOGMQFPENTFMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590511 |

Source

|

| Record name | 4-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid | |

CAS RN |

160977-92-4 |

Source

|

| Record name | 4-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)

![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)